[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone
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Overview
Description
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone: is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, linked to a phenyl ring, which is further connected to a piperidine moiety via a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of acetylacetone with hydrazine.
Attachment to the Phenyl Ring: The pyrazole derivative is then reacted with a suitable phenyl halide under basic conditions to form the [4-(3,5-Dimethylpyrazol-1-yl)phenyl] intermediate.
Formation of the Piperidine Moiety: The final step involves the reaction of the intermediate with piperidine and a suitable carbonyl source to form the methanone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone: can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone: has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly in inhibiting protein kinases such as FGFR.
Biological Studies: It is used in studies involving cell proliferation, differentiation, and apoptosis due to its kinase inhibitory properties.
Materials Science: The compound can be used as a ligand in coordination chemistry, forming complexes with various metals.
Mechanism of Action
The mechanism of action of [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone involves the inhibition of protein kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins, which in turn inhibits cell proliferation and induces apoptosis . The primary molecular targets include the epidermal growth factor receptor (EGFR) and the fibroblast growth factor receptor (FGFR) .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of various pyrazole derivatives.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Tris(3,5-dimethylpyrazol-1-yl)methane: Used in coordination chemistry as a ligand.
Uniqueness
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone: stands out due to its specific structure that combines a pyrazole ring with a piperidine moiety, enhancing its binding affinity and specificity towards certain protein kinases.
Properties
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-12-14(2)20(18-13)16-8-6-15(7-9-16)17(21)19-10-4-3-5-11-19/h6-9,12H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTRSARHUKJVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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